

# Homology of TS-011 to Known Compounds: A Technical Guide

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## Compound of Interest

Compound Name: TS-011

Cat. No.: B1241391

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## Abstract

**TS-011**, identified by the CAS Number 339071-18-0, is a potent and selective small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. Its primary mechanism of action involves the targeted inhibition of cytochrome P450 (CYP) enzymes belonging to the CYP4A and CYP4F subfamilies, which are responsible for the  $\omega$ -hydroxylation of arachidonic acid to produce 20-HETE. This lipid mediator is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including stroke and hypertension. This technical guide provides an in-depth analysis of **TS-011**, its homology to other known 20-HETE synthesis inhibitors, detailed experimental protocols for its characterization, and a visual representation of its mechanism and related signaling pathways.

## Introduction to TS-011

**TS-011**, chemically known as N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide, has emerged as a significant pharmacological tool for investigating the roles of 20-HETE in physiological and pathological processes.<sup>[1]</sup> Its high potency and selectivity for the terminal hydroxylases of arachidonic acid make it a valuable candidate for therapeutic development, particularly in the context of ischemic and hemorrhagic stroke.

## Core Data Presentation

## Chemical and Pharmacological Properties of TS-011

Property	Value	Reference
Chemical Name	N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide	[Miyata et al., 2005]
CAS Number	339071-18-0	
Molecular Formula	C11H14ClN3O2	
Molecular Weight	255.7 g/mol	
Primary Target	20-HETE Synthesis	[Miyata et al., 2005]
Mechanism	Inhibition of CYP4A and CYP4F enzymes	[Miyata et al., 2005]

## In Vitro Inhibitory Activity of TS-011

The inhibitory potency of **TS-011** against various human and rat CYP450 isoforms responsible for 20-HETE synthesis has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC<sub>50</sub>).

Enzyme Source/CYP Isoform	IC <sub>50</sub> (nM)	Reference
Human Renal Microsomes	8.42	[Miyata et al., 2005]
Rat Renal Microsomes	9.19	[Miyata et al., 2005]
Human CYP4F2	30.4	[Miyata et al., 2005]
Human CYP4F3A	42.6	[Miyata et al., 2005]
Human CYP4F3B	43.0	[Miyata et al., 2005]
Human CYP4A11	188	[Miyata et al., 2005]

**TS-011** demonstrates high selectivity, with IC<sub>50</sub> values greater than 60  $\mu$ M for other CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

## Homology to Known Compounds

**TS-011** is functionally homologous to other known inhibitors of 20-HETE synthesis. These compounds, while structurally diverse, share the common mechanism of targeting CYP4A and/or CYP4F enzymes.

### Structurally and Functionally Homologous Compounds

Compound Name	Chemical Structure	Key Features	Reference
HET0016	N-hydroxy-N'-(4-butyl-2-methylphenyl)formamide	Potent and selective inhibitor of 20-HETE synthesis.	[Miyata et al., 2005]
DDMS	Dibromo-dodecenyl-methylsulfimide	A mechanistically different inhibitor of 20-HETE synthesis.	
Sesamin	(not shown)	A natural lignan from sesame seeds that selectively inhibits CYP4F2.	[Wu et al., 2009]

## Experimental Protocols

### In Vitro 20-HETE Synthesis Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of compounds on 20-HETE synthesis in microsomal preparations.

Materials:

- Human or rat renal/liver microsomes
- Arachidonic acid (substrate)
- NADPH (cofactor)
- Test compound (e.g., **TS-011**) dissolved in a suitable vehicle (e.g., DMSO)

- Potassium phosphate buffer (pH 7.4)
- 2 N HCl (to terminate the reaction)
- Internal standard (e.g., a deuterated 20-HETE analog)
- Organic solvents for extraction (e.g., ethyl acetate)
- LC-MS/MS system for analysis

Procedure:

- Pre-incubate microsomal protein (0.1-0.5 mg) with various concentrations of the test compound or vehicle in potassium phosphate buffer at 37°C for 5 minutes.
- Add arachidonic acid to the mixture.
- Initiate the reaction by adding NADPH.
- Incubate the reaction mixture for a defined period (e.g., 8-40 minutes) at 37°C.
- Terminate the reaction by adding 2 N HCl.
- Add an internal standard.
- Extract the metabolites using an organic solvent.
- Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- Analyze the formation of 20-HETE using a validated LC-MS/MS method.
- Calculate the percentage of inhibition relative to the vehicle control and determine the IC<sub>50</sub> value.

## In Vivo Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol describes a common method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds like **TS-011**.<sup>[2][3][4][5]</sup>

#### Materials:

- Male Sprague-Dawley or Wistar rats
- Anesthetic (e.g., isoflurane, chloral hydrate)
- Surgical instruments
- Nylon monofilament suture (e.g., 4-0) with a blunted tip
- Laser Doppler flowmeter
- Heating pad to maintain body temperature
- Test compound (e.g., **TS-011**) for administration

#### Procedure:

- Anesthetize the rat and maintain its body temperature at 37°C.
- Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Temporarily clamp the CCA and ICA.
- Make a small incision in the ECA stump.
- Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
- After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

- Administer the test compound or vehicle at the desired time points (e.g., before, during, or after occlusion).
- Monitor the animal for neurological deficits at various time points post-surgery.
- At the end of the experiment (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain.
- Section the brain and stain with a viability stain (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

## In Vivo Subarachnoid Hemorrhage (SAH) Rat Model

This protocol details the endovascular perforation method to induce SAH for studying the efficacy of therapeutic agents.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- Male Sprague-Dawley or Wistar rats
- Anesthetic
- Surgical instruments
- Sharpened nylon monofilament suture
- Ventilator
- Physiological monitoring equipment (for blood pressure, heart rate, etc.)

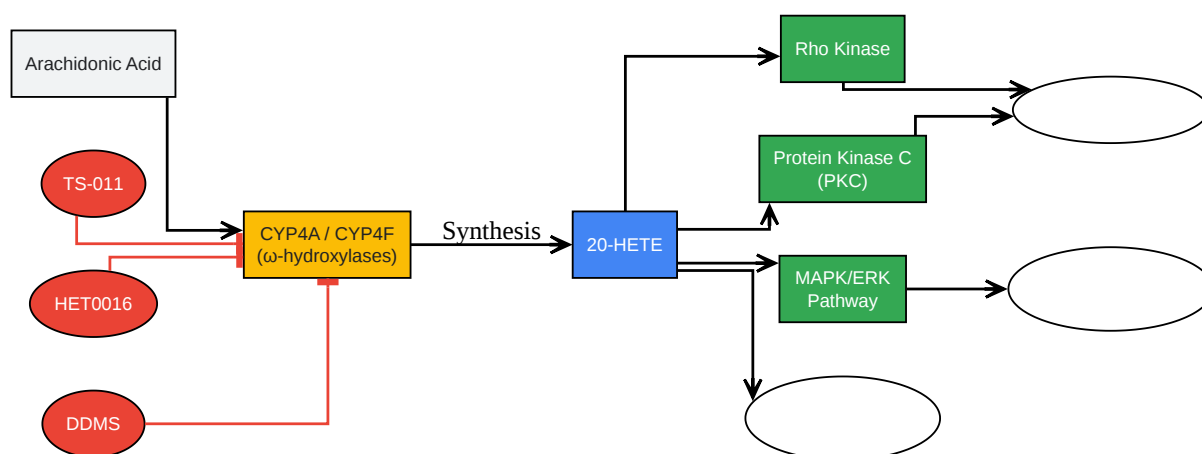
### Procedure:

- Anesthetize and intubate the rat, and maintain physiological parameters within the normal range.
- Expose the carotid artery bifurcation as described in the MCAO model.
- Introduce a sharpened nylon monofilament into the ICA via the ECA.

- Advance the filament until resistance is felt at the level of the anterior cerebral artery/internal carotid artery bifurcation.
- Perforate the vessel by gently advancing the filament further. Successful perforation is indicated by a sudden drop in blood pressure and an increase in intracranial pressure.
- Withdraw the filament and close the incisions.
- Administer the test compound or vehicle as per the study design.
- Monitor the animals for neurological deficits and mortality.
- At the conclusion of the study, assess outcomes such as brain water content, neuronal apoptosis, and behavioral recovery.

## Mandatory Visualizations

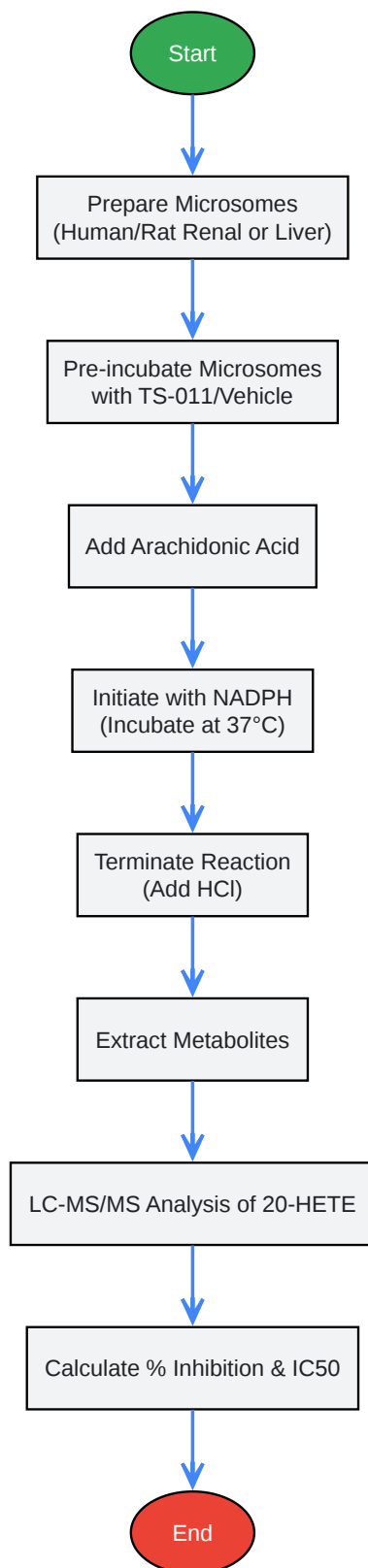
### Signaling Pathways



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Caption: 20-HETE Signaling Pathway and Points of Inhibition.

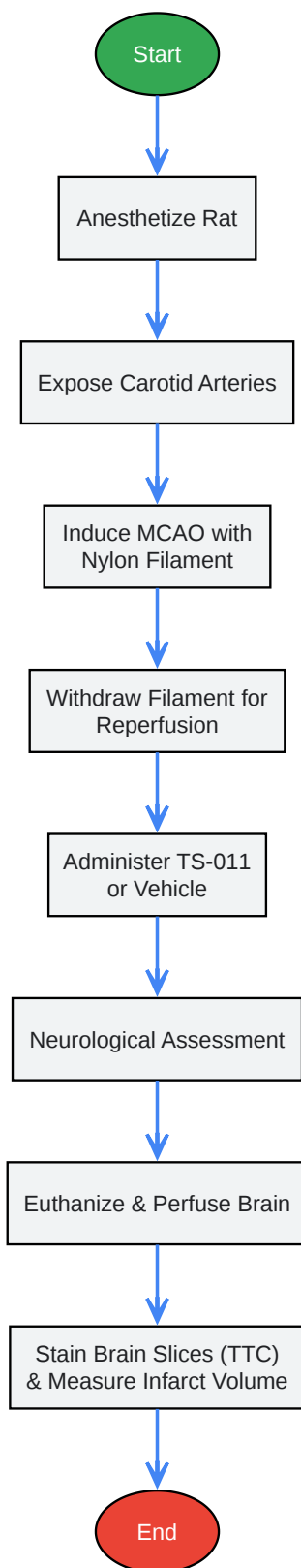
## Experimental Workflows



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Caption: In Vitro 20-HETE Synthesis Inhibition Assay Workflow.



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Caption: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model Workflow.

## Conclusion

**TS-011** is a well-characterized, potent, and selective inhibitor of 20-HETE synthesis, demonstrating significant therapeutic potential in preclinical models of cerebrovascular disease. Its clear mechanism of action and functional homology with other 20-HETE synthesis inhibitors provide a solid foundation for further drug development and research into the pathophysiological roles of 20-HETE. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field.

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